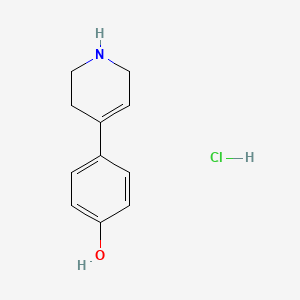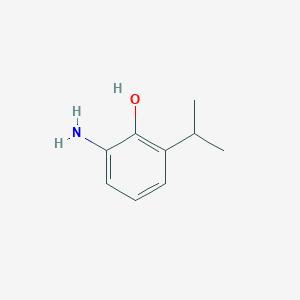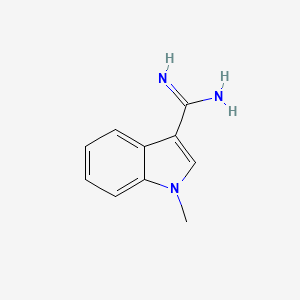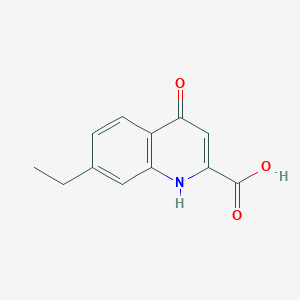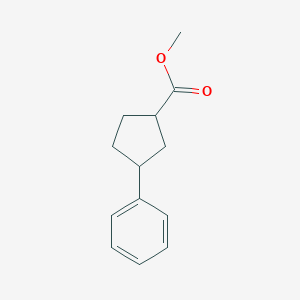
Methyl 3-phenylcyclopentane-1-carboxylate
Descripción general
Descripción
“Methyl 3-phenylcyclopentane-1-carboxylate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a phenyl group and a carboxylate ester attached .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. They can be hydrolyzed to form alcohols and carboxylic acids . They can also participate in substitution reactions .Aplicaciones Científicas De Investigación
Conformational Analysis
- Methyl 3-phenylcyclopentane-1-carboxylate, a constrained analogue of phenylalanine, has been studied for its conformational preferences. DFT calculations revealed that the conformational space of its cis stereoisomer is more restricted than its trans derivative, both in the gas phase and in solution (Casanovas et al., 2008).
Structural Characterization and Synthesis
- Structural characterization and synthesis of related compounds demonstrate the versatility of such molecules. For example, Schiff base organotin(IV) complexes with similar structures have been synthesized and characterized, highlighting the potential for creating diverse molecular architectures (Basu Baul et al., 2009).
Catalytic Applications
- This compound derivatives have been used in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds, showing their utility in facilitating chemical reactions (Giri et al., 2007).
Spectroscopic and Computational Studies
- Spectroscopic and quantum computational studies have been conducted on 1-phenylcyclopentane carboxylic acid, providing insight into molecular interactions and electronic properties. These studies are crucial for understanding the bioactive nature and reactive areas of these molecules (Raajaraman et al., 2019).
Potential in Drug Development
- Derivatives of this compound have been explored for their potential in drug development, particularly in creating new antimicrobial agents. This research underscores the pharmaceutical relevance of these compounds (Hublikar et al., 2019).
Thermal Decomposition Studies
- Studies on the thermal decomposition of related cyclopentane carboxylates have provided insights into their stability and decomposition pathways, which is important for their application in various fields (Razin et al., 2013).
Anticancer Applications
- Some compounds structurally related to this compound have shown significant anticancer activities, suggesting potential applications in cancer treatment (Dighe et al., 2015).
Synthetic Techniques
- Innovative synthetic techniques involving this compound derivatives have been developed, expanding the scope of synthetic chemistry (Kuwajima et al., 2003).
Functionalized Polystyrenes
- Methyl esters of compounds related to this compound have been used to create functionalized polystyrenes, showing the material science applications of these compounds (Dalil et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNVFZDCOUHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555798 | |
| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62517-88-8 | |
| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



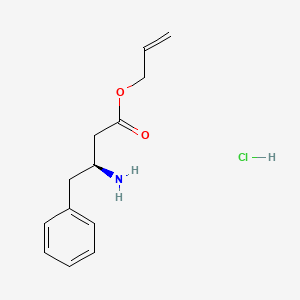


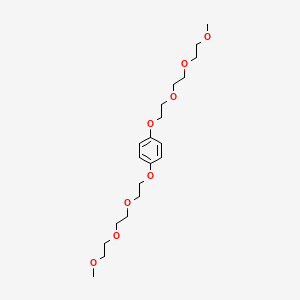
![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)
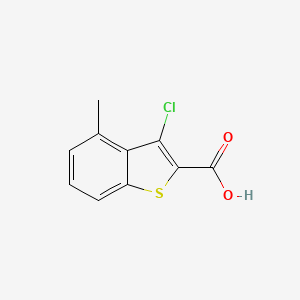
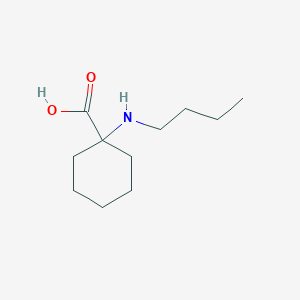
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

